REACTION_CXSMILES
|
[C:1](Cl)([Cl:3])=[O:2].[CH3:5][C:6]([CH3:10])([OH:9])[C:7]#[N:8].N1C=CC=CC=1.C(=O)=O.CC(O)C>CCOCC>[Cl:3][C:1]([O:9][C:6]([C:7]#[N:8])([CH3:10])[CH3:5])=[O:2] |f:3.4|
|
Name
|
liquid
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
dry ice 2-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a one liter round bottom flask equipped with a phosgene inlet tube, a dry ice cooled condenser, a Teflon blade stirrer and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in a dry ice/2-propanol bath
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at room temperature for an additional two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Nitrogen was introduced into the reactor through the reactor inlet tube
|
Type
|
CUSTOM
|
Details
|
to remove the excess phosgene
|
Type
|
ADDITION
|
Details
|
The phosgene containing nitrogen gas stream
|
Type
|
CUSTOM
|
Details
|
removed from the reactor
|
Type
|
CUSTOM
|
Details
|
After degassing
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether solvent was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)OC(C)(C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |